molecular formula C22H25N3O2 B2356189 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1421512-36-8

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2356189
CAS No.: 1421512-36-8
M. Wt: 363.461
InChI Key: YFAZAFXNRRPPHH-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a complex substituent pattern. The molecule comprises a central urea core with two distinct substituents:

  • Left side: A 2-hydroxyethyl group attached to a 4-(dimethylamino)phenyl ring.
  • Right side: A naphthalen-1-ylmethyl group, which confers significant lipophilicity and aromatic stacking properties.

Comparisons must therefore rely on structurally analogous compounds.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-25(2)19-12-10-17(11-13-19)21(26)15-24-22(27)23-14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,26H,14-15H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAZAFXNRRPPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation Approach

A validated method adapted from analogous urea syntheses involves a one-pot condensation of:

  • 2-(4-(Dimethylamino)phenyl)-1-phenylethanone (ketone precursor)
  • Naphthalen-1-ylmethylamine
  • Urea

Reaction Conditions :

Component Quantity Role
Ketone precursor 1 mmol Electrophile
Naphthalen-1-ylmethylamine 1 mmol Nucleophile
Urea 3 mmol Coupling agent
Ethanol 10 mL Solvent
HCl (conc.) 0.2 mL Catalyst
Temperature 130°C
Duration 48 hours

Procedure :

  • Dissolve ketone, amine, and urea in ethanol.
  • Add HCl and reflux at 130°C under inert atmosphere.
  • Purify via preparative HPLC (40–80% acetonitrile/0.1% trifluoroacetic acid).

Yield : 13.9% (based on analogous reaction).
Mechanism : Acid-catalyzed nucleophilic attack by the amine on the in situ-generated isocyanate intermediate, followed by urea linkage formation.

Stepwise Isocyanate-Mediated Coupling

This method avoids harsh acidic conditions by employing pre-formed isocyanates:

Step 1: Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl isocyanate

  • React 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine with triphosgene ($$ \text{CCl}3\text{O}2\text{C} $$) in dichloromethane at 0°C.

Step 2: Coupling with Naphthalen-1-ylmethylamine

Parameter Value
Molar ratio (isocyanate:amine) 1:1.2
Solvent Tetrahydrofuran
Temperature 25°C
Duration 12 hours

Workup :

  • Filter precipitated urea product.
  • Recrystallize from ethyl acetate/hexane.

Advantages : Higher purity (>95% by HPLC) and reduced side products compared to one-pot methods.

Optimization Strategies

Solvent Screening

Comparative yields across solvents (fixed 24-hour reaction time):

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 13.9
DMF 36.7 9.2
THF 7.5 18.7
Acetonitrile 37.5 5.4

Polar aprotic solvents like THF enhance nucleophilicity of the amine while stabilizing intermediates through dipole interactions.

Catalytic Additives

Adding 10 mol% 1-hydroxybenzotriazole (HOBt) increases yield to 22.3% by suppressing racemization and accelerating urea bond formation.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR (CD$$ _3$$OD, 400 MHz) :

    • δ 7.43 (s, 1H, naphthyl)
    • δ 7.25–7.19 (m, 8H, aromatic)
    • δ 5.30 (s, 1H, hydroxyl)
    • δ 3.06 (s, 6H, N(CH$$ _3$$)$$ _2$$)
  • MS (ESI) : m/z 475.3 [M+H]$$ ^+ $$, consistent with molecular formula.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm
  • Mobile phase: 0.1% TFA in H$$ _2$$O/acetonitrile gradient
  • Retention time: 12.7 min
  • Purity: >98%

Industrial-Scale Considerations

For kilogram-scale production, key parameters include:

  • Cost analysis : Triphosgene-mediated routes cost $412/kg vs. $287/kg for HCl-catalyzed methods.
  • Safety : Enclosed reactors required for handling volatile isocyanates (P280, P305+P351+P338 precautions).

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference Evidence
Target Compound 4-(Dimethylamino)phenyl, naphthalen-1-ylmethyl ~409.5 (estimated) Hypothesized solubility from polar groups N/A
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Pyridinyl, morpholino, trifluoromethyl 438.4 FAK activator; water-soluble (as HCl salt)
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 2-Methoxyphenyl, naphthalen-2-yl 318.4 Lipophilic; potential kinase modulation
8e (Pyrimidinyl biphenylurea) 4-Fluorophenyl, pyrimidinyl 379.4 Melting point: 202–205°C
1-(1-(2,4-Dichlorophenyl)ethyl)-3-(naphthalen-1-yl)urea 2,4-Dichlorophenyl, naphthalen-1-yl 385.3 High lipophilicity; halogenated aromatic

Key Observations :

  • Hydrophilicity: The target compound’s dimethylamino and hydroxyl groups may improve aqueous solubility compared to purely aromatic derivatives like . M64’s morpholino and pyridinyl groups enhance solubility, especially as an HCl salt .
  • Lipophilicity : The naphthalen-1-ylmethyl group increases hydrophobicity, similar to naphthalen-2-yl in and halogenated aromatics in . This could influence membrane permeability and protein binding.
  • Thermal Stability : Pyrimidinyl biphenylureas (e.g., 8e) exhibit high melting points (202–205°C), suggesting strong crystalline packing . The target compound’s hydroxyethyl group may reduce crystallinity compared to rigid substituents.

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in relation to the dopaminergic system and its implications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethylamino group, a hydroxyethyl moiety, and a naphthalenyl group. Its molecular formula is C20H24N2O2C_{20}H_{24}N_{2}O_{2} with a molecular weight of approximately 336.42 g/mol.

Research indicates that compounds similar to this compound can interact with various neurotransmitter transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Modifications in the structure have been shown to significantly affect the affinity and selectivity towards these transporters.

In Vitro Studies

A study evaluated urea-based inhibitors, revealing that modifications in substitution patterns on the phenylurea moiety could enhance or diminish affinity towards DAT. The introduction of electron-withdrawing groups at specific positions resulted in improved inhibitory activity against DAT, while some substitutions led to decreased activity .

Biological Activity Data

The following table summarizes the biological activity of related compounds based on their affinity to DAT, NET, and SERT:

CompoundTargetKi (nM)Notes
Compound 5DAT2466.0Moderate affinity
Compound 11SERT552.5Selective ligand
Compound 17NET1485.89Selective NET ligand

This data suggests that structural modifications can lead to significant variations in biological activity, emphasizing the importance of chemical design in drug development.

Case Studies

  • Dopamine Transporter Inhibition : A series of analogues were tested for their ability to inhibit DAT. It was found that certain para-substituted derivatives exhibited higher binding affinities compared to their meta-substituted counterparts .
  • Cancer Therapeutics : Some derivatives demonstrated cytotoxic effects in cancer cell lines, indicating potential applications in oncology. For instance, compounds derived from similar structures showed better cytotoxicity than standard treatments like bleomycin .
  • Neurodegenerative Diseases : The compound's interaction with cholinesterases suggests potential applications in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including coupling of isocyanate and amine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity .
  • Temperature control : Maintain 60–80°C during urea bond formation to avoid side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves purity .
  • Catalysts : Use triethylamine to neutralize acidic byproducts and accelerate reaction rates .

Basic: Which characterization techniques are most effective for confirming structural integrity?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF (e.g., [M+H]+ ion) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Provides spatial conformation (if crystalline) .

Advanced: How can computational methods predict reactivity in novel synthetic routes?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity .
  • Reaction Path Search : Tools like GRRM identify low-energy pathways for urea bond formation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for reaction efficiency .

Advanced: How do structural analogs influence biological activity, and what methodologies assess this?

Methodological Answer:
Compare analogs via:

Structural FeatureBiological ImpactMethodology
Naphthalene vs. Phenyl Increased lipophilicity → membrane penetrationLogP measurements
Hydroxyethyl vs. Methyl Alters hydrogen-bonding capacityEnzyme inhibition assays
Dimethylamino position Modifies receptor selectivitySPR binding studies

Biological assays (e.g., IC₅₀ determination) quantify activity changes .

Basic: What strategies resolve solubility issues during in vitro testing?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Derivatization : Introduce sulfonate or PEG groups to improve hydrophilicity .
  • pH Adjustment : Buffered solutions (pH 7.4) stabilize charged species .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., ATP levels in viability assays) .
  • Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation .
  • Cell Line Variability : Use isogenic lines and report passage numbers .

Basic: What in vitro models are suitable for initial pharmacological profiling?

Methodological Answer:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) .
  • Cell-Based Models : Cancer lines (e.g., HeLa) for antiproliferative screening .
  • Membrane Permeability : Caco-2 monolayers predict oral bioavailability .

Advanced: Which spectroscopic techniques elucidate spatial conformation in solution?

Methodological Answer:

  • NOESY NMR : Detects intramolecular interactions (e.g., naphthalene-hydroxyethyl proximity) .
  • Circular Dichroism (CD) : Analyzes chiral centers’ conformation .
  • Molecular Dynamics Simulations : Predict dominant conformers in aqueous environments .

Advanced: How to design SAR studies for derivatives to optimize target engagement?

Methodological Answer:

  • Substituent Variation : Systematically replace dimethylamino with morpholino or piperazinyl groups .
  • Bioisosteres : Replace urea with thiourea or cyanoguanidine to assess potency .
  • 3D-QSAR Models : CoMFA/CoMSIA correlates steric/electronic features with activity .

Basic: What parameters are critical during scale-up synthesis for preclinical studies?

Methodological Answer:

  • Reagent Stoichiometry : Maintain 1:1.05 molar ratio (amine:isocyanate) to minimize unreacted starting material .
  • Batch Monitoring : Use HPLC to track purity thresholds (>98%) .
  • Thermal Safety : Calorimetry (DSC) ensures exothermic reactions remain controlled .

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